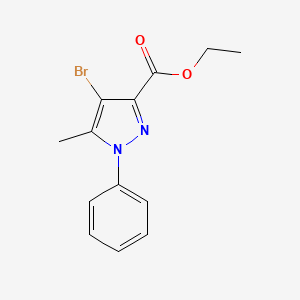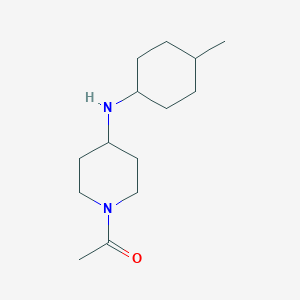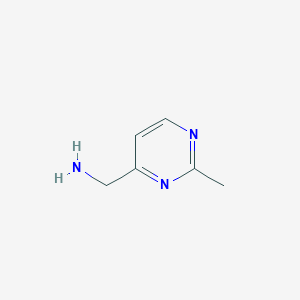
(5-(2,4-Dichlorophenyl)oxazol-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-(2,4-Dichlorophenyl)oxazol-4-yl)methanol” is a chemical compound with the molecular formula C10H7Cl2NO2 . Its CAS number is 957062-73-6 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7Cl2NO2/c11-6-1-2-7 (8 (12)3-6)10-9 (4-14)13-5-15-10/h1-3,5,14H,4H2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 244.08 . Unfortunately, other physical and chemical properties like density, melting point, and boiling point are not available in the search results.Aplicaciones Científicas De Investigación
Antimicrobial Applications
The oxazole derivatives have been recognized for their antimicrobial properties. Specifically, compounds like “(5-(2,4-Dichlorophenyl)oxazol-4-yl)methanol” can be synthesized and tested against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans . These compounds can serve as potential candidates for developing new antimicrobial agents.
Anticancer Research
Oxazole derivatives exhibit promising anticancer activities. The structural motif of “(5-(2,4-Dichlorophenyl)oxazol-4-yl)methanol” can be utilized to synthesize analogs that may act as inhibitors against specific cancer cell lines. Research in this area focuses on the compound’s ability to disrupt cancer cell proliferation .
Anti-inflammatory Potential
In the field of anti-inflammatory drug development, oxazole derivatives, including “(5-(2,4-Dichlorophenyl)oxazol-4-yl)methanol”, are explored for their COX-2 inhibitory effects. This application is significant in the design of non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects .
Antidiabetic Activity
The oxazole nucleus is a key feature in some antidiabetic medications. Researchers can investigate the potential of “(5-(2,4-Dichlorophenyl)oxazol-4-yl)methanol” to act as an antidiabetic agent, possibly through PPAR modulation, which is a common mechanism in diabetes treatment .
Antiobesity Applications
Compounds with an oxazole ring have been associated with antiobesity effects. The specific compound could be studied for its ability to influence metabolic pathways related to obesity, offering a novel approach to managing this condition .
Antioxidant Properties
Oxazole derivatives are also known for their antioxidant properties. “(5-(2,4-Dichlorophenyl)oxazol-4-yl)methanol” can be part of studies aiming to evaluate its efficacy in scavenging free radicals, which is crucial in preventing oxidative stress-related diseases .
Neuroprotective Effects
The neuroprotective potential of oxazole derivatives is another area of interest. The compound could be assessed for its ability to protect neuronal cells against various neurotoxic insults, which is valuable in the treatment of neurodegenerative diseases .
Chemical Synthesis Intermediates
Lastly, “(5-(2,4-Dichlorophenyl)oxazol-4-yl)methanol” can serve as an intermediate in the synthesis of complex chemical entities. Its role in medicinal chemistry as a building block for creating diverse therapeutic agents is a vital application .
Safety and Hazards
Propiedades
IUPAC Name |
[5-(2,4-dichlorophenyl)-1,3-oxazol-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO2/c11-6-1-2-7(8(12)3-6)10-9(4-14)13-5-15-10/h1-3,5,14H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBSXYDCPBBFEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(N=CO2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650339 |
Source


|
| Record name | [5-(2,4-Dichlorophenyl)-1,3-oxazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(2,4-Dichlorophenyl)oxazol-4-yl)methanol | |
CAS RN |
957062-73-6 |
Source


|
| Record name | 5-(2,4-Dichlorophenyl)-4-oxazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(2,4-Dichlorophenyl)-1,3-oxazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid](/img/structure/B1328682.png)
![3-[4-Fluoro-2-(methylsulphonyl)phenoxy]benzoic acid](/img/structure/B1328683.png)
![1-{[2-(2-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1328689.png)
![3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid](/img/structure/B1328690.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine](/img/structure/B1328692.png)
![1-{[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1328694.png)




![[{2-[(2-Cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1328707.png)